

2-Fluoro-4-methyl-5-nitroaniline as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitroaniline

Cat. No.: B2414679

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An Application Guide for the Pharmaceutical Intermediate: **2-Fluoro-4-methyl-5-nitroaniline**

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of **2-Fluoro-4-methyl-5-nitroaniline** (CAS No. 259860-00-9) as a key intermediate in pharmaceutical synthesis. The protocols and insights herein are designed to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the compound's utility.

Introduction: Strategic Importance in Medicinal Chemistry

2-Fluoro-4-methyl-5-nitroaniline is an aromatic organic compound whose value in drug discovery and development is derived from its specific arrangement of functional groups. The presence of a nucleophilic amine, an electron-withdrawing nitro group, a methyl group, and a fluorine atom on a single benzene ring makes it a versatile and highly strategic building block.

The fluorine atom, in particular, is a critical feature. Its incorporation into active pharmaceutical ingredients (APIs) can significantly enhance metabolic stability, binding affinity, and bioavailability^{[1][2]}. The amine and nitro groups provide reactive handles for constructing more complex molecular architectures, especially nitrogen-containing heterocycles, which are

prevalent in modern pharmaceuticals[1]. This intermediate is particularly noted for its application in the synthesis of specialty organic compounds, including potential oncology drugs and enzyme inhibitors[1].

Physicochemical Properties and Safety Data

A precise understanding of the compound's properties is fundamental for its safe handling and effective use in synthesis.

Property	Value	Source(s)
CAS Number	259860-00-9	[3][4]
Molecular Formula	C ₇ H ₇ FN ₂ O ₂	[1][5]
Molecular Weight	170.14 g/mol	[1][5]
Purity	Typically ≥97%	[1]
Appearance	Data not available, likely a solid	
Storage	2-8°C, away from light, dry, sealed	[1]

Hazard Identification and Safe Handling

2-Fluoro-4-methyl-5-nitroaniline is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Statements:

- H302: Harmful if swallowed[5].
- H312: Harmful in contact with skin[3][5].
- H315: Causes skin irritation[3][5].
- H319: Causes serious eye irritation[3][5].

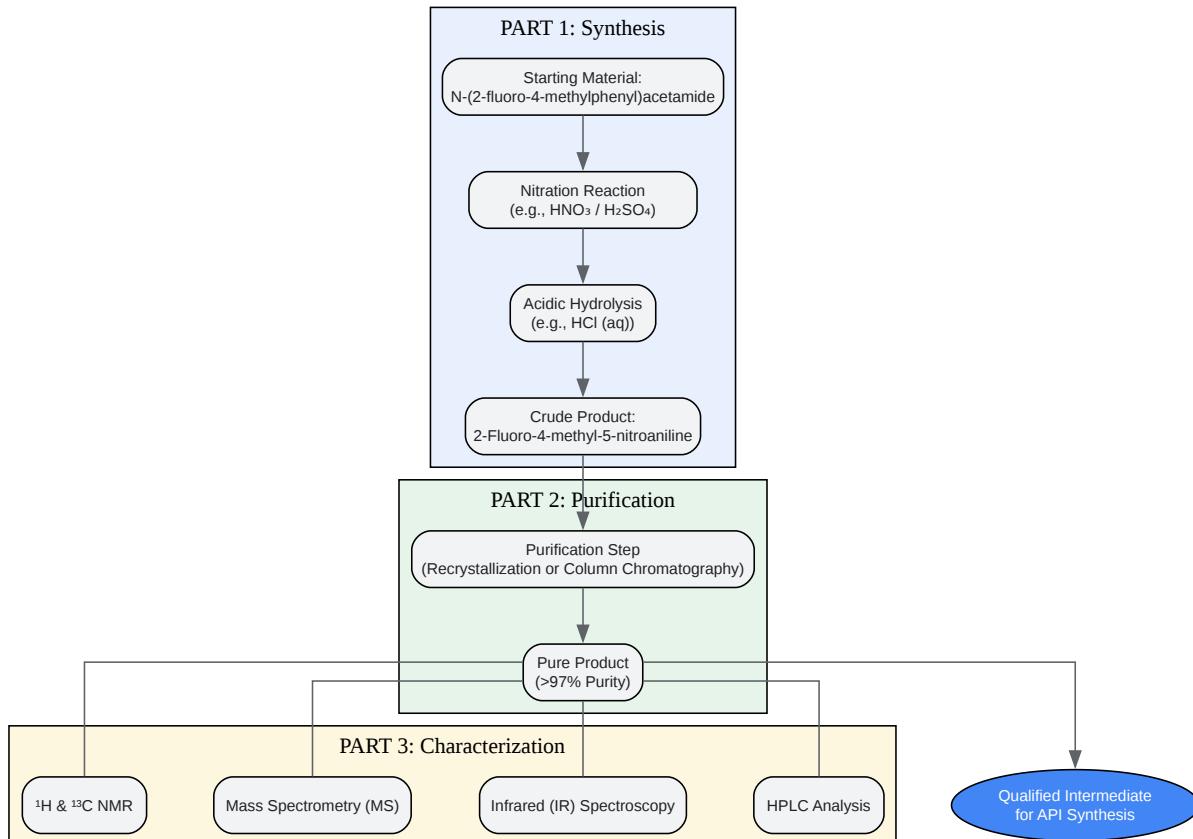
- H332: Harmful if inhaled[3][5].
- H335: May cause respiratory irritation[3][5].

Precautionary Measures:

- Engineering Controls: Work exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[6].
- Handling: Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames. Ground all equipment to prevent electrostatic discharge[7].
- First Aid: In case of eye contact, rinse cautiously with water for several minutes[7]. For skin contact, wash with plenty of water[6]. If inhaled, move the person to fresh air[3]. Seek immediate medical attention if symptoms persist.

Synthesis, Purification, and Characterization Workflow

The following diagram and protocols outline the complete workflow from synthesis to a fully characterized, high-purity intermediate ready for downstream applications.



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Caption: Workflow for Synthesis and Qualification.

Protocol 1: Synthesis of 2-Fluoro-4-methyl-5-nitroaniline

This protocol is based on established methods for the nitration of protected anilines, a common strategy to control regioselectivity and prevent oxidation of the amine group[8]. The synthesis involves three main steps: protection of the aniline, nitration, and deprotection.

Step A: Acetyl Protection of 2-Fluoro-4-methylaniline

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methylaniline (1.0 eq) in glacial acetic acid.
- Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.
- Heat the reaction mixture to 90°C and stir for 3-5 hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture and pour it into ice-cold water to precipitate the product.
- Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N-(2-fluoro-4-methylphenyl)acetamide.

Step B: Nitration

- Caution: This step is highly exothermic. Perform in a fume hood with a blast shield.
- To a flask containing concentrated sulfuric acid (H_2SO_4), cooled to 0-5°C in an ice-salt bath, slowly add the N-(2-fluoro-4-methylphenyl)acetamide (1.0 eq) from Step A in portions, ensuring the temperature does not exceed 10°C.
- Prepare a nitrating mixture of fuming nitric acid (HNO_3) (1.1 eq) and concentrated H_2SO_4 .
- Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 0-5°C.
- Stir the mixture at this temperature for 1-2 hours after the addition is complete[8].
- Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
- Filter the solid, wash with cold water, and dry.

Step C: Acidic Deprotection (Hydrolysis)

- Suspend the crude nitrated acetamide from Step B in a mixture of ethanol and concentrated hydrochloric acid (HCl).
- Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours until TLC analysis shows the disappearance of the starting material.
- Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the free aniline.
- Filter the resulting solid, wash with water, and dry under vacuum to obtain crude **2-Fluoro-4-methyl-5-nitroaniline**.

Protocol 2: Purification

Purification is critical to remove unreacted starting materials and isomeric byproducts.

Method A: Recrystallization

- Dissolve the crude product in a minimum amount of a hot solvent system (e.g., ethanol/water or isopropanol).
- If the solution has color impurities, add a small amount of activated carbon and heat for a few minutes.
- Hot-filter the solution to remove the carbon and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Method B: Column Chromatography

- Prepare a silica gel column using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

- Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like dichloromethane)[9].
- Load the solution onto the column.
- Elute the column with the solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Protocol 3: Characterization and Quality Control

Confirming the identity and purity of the intermediate is a non-negotiable quality control step. Spectroscopic data for the analogous compound 2-fluoro-5-nitroaniline is available for reference[10][11][12].

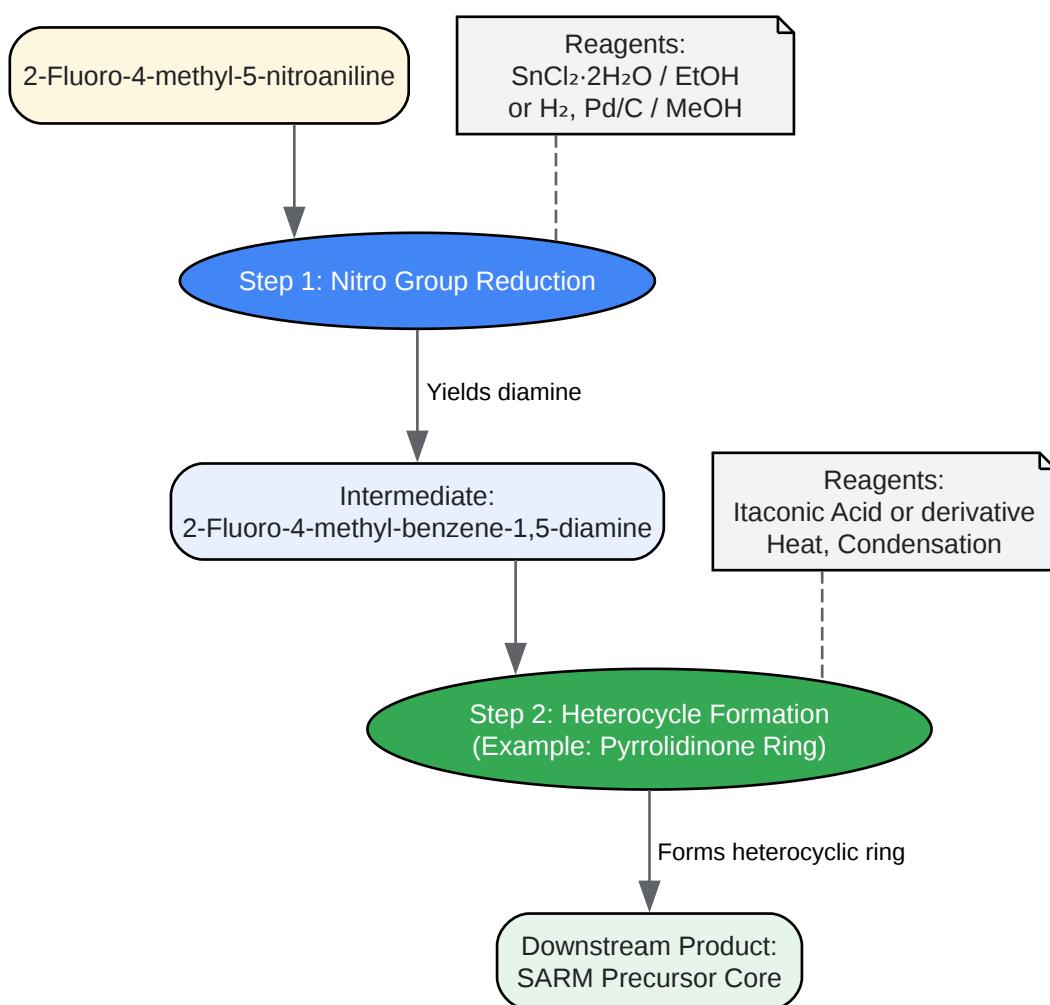
- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a mobile phase such as acetonitrile/water to determine purity (should be >97%).
- ^1H NMR: The spectrum should show distinct signals corresponding to the two aromatic protons (as doublets or doublet of doublets), the amine protons (a broad singlet), and the methyl protons (a singlet).
- Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M^+) corresponding to the compound's molecular weight (170.14 m/z).
- Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amine (around $3300\text{-}3500\text{ cm}^{-1}$), asymmetric and symmetric stretching of the nitro group (around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$, respectively), and C-F stretching.

Application in Pharmaceutical Synthesis: A Gateway to SARMs

2-Fluoro-4-methyl-5-nitroaniline serves as a key starting material for complex APIs, particularly in the development of Selective Androgen Receptor Modulators (SARMs)[13][14]

[15]. SARMs are a class of therapeutic compounds that exhibit tissue-selective anabolic effects on muscle and bone while having reduced androgenic effects on other tissues, making them promising candidates for treating muscle wasting, osteoporosis, and other conditions[13][15][16].

The synthesis of SARM candidates often involves the construction of a core heterocyclic structure attached to a substituted aniline ring. The following protocol outlines a representative two-step transformation of **2-fluoro-4-methyl-5-nitroaniline** into a diamine, a versatile precursor for such heterocyclic systems.



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